N,N'-bis(diphenylmethyl)ethanediamide

Description

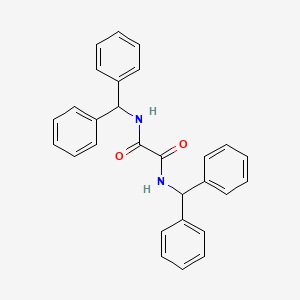

N,N'-bis(diphenylmethyl)ethanediamide is a symmetric diamide derivative featuring two diphenylmethyl groups attached to the nitrogen atoms of an ethanediamide (oxamide) core. The compound’s structure is characterized by sterically bulky aromatic substituents, which influence its physical properties, reactivity, and supramolecular interactions.

Such properties make it a candidate for applications in coordination chemistry, materials science, and as a precursor in organic synthesis.

Properties

Molecular Formula |

C28H24N2O2 |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

N,N'-dibenzhydryloxamide |

InChI |

InChI=1S/C28H24N2O2/c31-27(29-25(21-13-5-1-6-14-21)22-15-7-2-8-16-22)28(32)30-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H,(H,29,31)(H,30,32) |

InChI Key |

LAYGHRAGBLSTQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(diphenylmethyl)ethanediamide typically involves the reaction of diphenylmethylamine with oxalyl chloride, followed by the addition of ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: Diphenylmethylamine reacts with oxalyl chloride to form diphenylmethyl oxalyl chloride.

Step 2: The diphenylmethyl oxalyl chloride is then reacted with ethylenediamine to yield N,N’-bis(diphenylmethyl)ethanediamide.

Industrial Production Methods

In industrial settings, the production of N,N’-bis(diphenylmethyl)ethanediamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents and catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(diphenylmethyl)ethanediamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N’-bis(diphenylmethyl)ethanediamide oxide, while reduction could produce N,N’-bis(diphenylmethyl)ethanediamine.

Scientific Research Applications

N,N’-bis(diphenylmethyl)ethanediamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N,N’-bis(diphenylmethyl)ethanediamide exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Molecular Geometry

Ethanediamide derivatives differ primarily in their substituents, which dictate molecular geometry and intermolecular interactions. Key examples include:

Table 1: Structural Comparison of Ethanediamide Derivatives

- Diphenylmethyl substituents introduce steric bulk, as seen in the target compound, which can distort molecular geometry. For example, copper complexes with diphenylmethyl analogs exhibit Cu–O bond lengths of 1.870–1.903 Å, slightly longer than those with smaller substituents due to steric effects .

- Pyridylmethyl groups (e.g., in N,N′-bis(3-pyridylmethyl)ethanediamide) enable hydrogen bonding and π-π stacking, facilitating co-crystal formation with carboxylic acids .

- Halogenated substituents (e.g., iodine in compound 33 ) enhance electron density and may influence redox behavior or bioactivity.

Physical and Chemical Properties

- Solubility : Bulky diphenylmethyl groups reduce polarity, likely limiting solubility in aqueous media. In contrast, pyridylmethyl and furanylmethyl derivatives exhibit higher solubility due to hydrogen-bonding capabilities .

- Crystallinity : Diphenylmethyl derivatives may form less ordered crystals due to steric hindrance, whereas halogenated or polar substituents promote dense packing via halogen bonds or H-bonding .

- Coordination Chemistry : Copper complexes with diphenylmethyl-substituted ligands show distorted square-planar geometries, whereas smaller substituents (e.g., isopropyl) allow tighter metal-ligand interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.